molecular formula C17H18O6 B13936021 4-(Acetyloxy)-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13936021
M. Wt: 318.32 g/mol
InChI Key: PTDZJPKRIGERKK-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is a polyfunctional naphthalene derivative characterized by acetyloxy, methoxy, and ester substituents. Its molecular formula is C₁₇H₁₈O₇ (inferred from structural analogs in and ), with a molecular weight of approximately 334.3 g/mol. The compound features methoxy groups at positions 5 and 8, an acetyloxy group at position 4, and an ethyl ester at position 2 of the naphthalene backbone. This structural arrangement confers unique physicochemical properties, including moderate polarity and solubility in organic solvents like ethanol or dimethyl sulfoxide.

Primary applications include its role as a fine chemical intermediate (e.g., in synthesizing pharmaceuticals or agrochemicals) due to its reactive acetyloxy and ester groups, which facilitate further derivatization .

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

ethyl 4-acetyloxy-5,8-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H18O6/c1-5-22-17(19)11-8-12-13(20-3)6-7-14(21-4)16(12)15(9-11)23-10(2)18/h6-9H,5H2,1-4H3

InChI Key

PTDZJPKRIGERKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-, ethyl ester typically involves esterification and acetylation reactions. One common method includes the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the acetylation of the resulting ethyl ester with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-, ethyl ester has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 4-(Acetyloxy)-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester and key analogs:

Table 1: Structural and Functional Comparison of Naphthalene Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence ID
Target Compound 4-(Acetyloxy)-5,8-dimethoxy C₁₇H₁₈O₇ ~334.3 Fine chemical intermediate
Ethyl 4-acetoxy-6-chloro-5,8-dimethoxy-2-naphthoate (124010-11-3) 4-Acetyloxy-6-chloro-5,8-dimethoxy C₁₇H₁₇ClO₆ 352.8 Enhanced stability (Cl substituent)
4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester (31206-84-5) 4-Acetyloxy-7,8-dimethoxy C₁₆H₁₆O₆ 304.3 Synthetic precursor
Ethyl 4-acetoxy-5,7-dimethoxy-2-naphthoate 4-Acetyloxy-5,7-dimethoxy C₁₇H₁₈O₇ ~334.3 Positional isomer; altered reactivity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester (25936-85-0) 4-Acetyloxy-5,6,8-trimethoxy C₁₈H₂₀O₇ 348.3 Increased hydrophilicity (3 methoxy groups)
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (137932-77-5) 4-Hydroxy-8-methoxy-5-methyl C₁₅H₁₆O₄ 260.3 Polar metabolite analog

Key Comparative Insights:

Substituent Effects on Reactivity and Stability: The chloro-substituted analog (124010-11-3) exhibits higher molecular weight (352.8 g/mol) and enhanced stability due to the electron-withdrawing chlorine atom, which may slow hydrolysis of the acetyloxy group .

Positional Isomerism: The 7,8-dimethoxy analog (31206-84-5) has a methyl ester instead of an ethyl ester, reducing its molecular weight (304.3 vs. ~334.3 g/mol) and altering lipophilicity .

Functional Group Variations :

  • Replacement of the acetyloxy group with a hydroxyl group (137932-77-5) increases polarity, making the compound more suitable for studies requiring hydrogen-bonding interactions .
  • Silyl ether-protected analogs (e.g., 1093221-42-1 in ) offer alternative protection strategies for hydroxyl groups, enhancing stability under basic conditions .

Applications :

  • The target compound and its 6-chloro analog are prioritized as intermediates for further synthesis due to their reactive ester and acetyloxy groups .
  • Compounds with multiple methoxy groups (e.g., 25936-85-0) may serve as scaffolds for antitumor or antimicrobial agents, as methoxy groups are common in bioactive molecules .

Research Findings and Data Gaps

  • Synthetic Utility : The target compound’s ethyl ester group is more resistant to hydrolysis than methyl esters (e.g., 31206-84-5), making it preferable for prolonged reactions .

Biological Activity

4-(Acetyloxy)-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester, commonly referred to as a derivative of naphthalene, possesses notable biological activities that have been the subject of various studies. Understanding its pharmacological potential requires an exploration of its chemical properties, biological effects, and mechanisms of action.

  • Molecular Formula : C17H18O6
  • Molar Mass : 318.32 g/mol
  • CAS Number : 25932-95-0

Anticancer Activity

Research has indicated that compounds derived from naphthalene exhibit significant anticancer properties. For instance, derivatives similar to 4-(Acetyloxy)-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester have shown cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of related compounds demonstrated their effectiveness against L1210 mouse leukemia cells, highlighting their potential as chemotherapeutic agents .

Antimicrobial Properties

Naphthalene derivatives have also been investigated for their antimicrobial activities. A study focusing on various naphthalene derivatives reported that they possess inhibitory effects against several bacterial strains, suggesting their potential use as antibacterial agents. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory properties of naphthalene derivatives have been documented in several studies. For instance, compounds similar to 4-(Acetyloxy)-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester demonstrated the ability to reduce inflammation markers in vitro and in vivo. This effect may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

The biological activities of 4-(Acetyloxy)-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester can be attributed to several mechanisms:

  • Cell Cycle Arrest : Certain studies suggest that naphthalene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, which can trigger apoptotic pathways.
  • Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in inflammation and cancer progression, these compounds can exert therapeutic effects.

Case Studies

StudyFindings
Cytotoxicity Evaluation Demonstrated significant inhibition of L1210 leukemia cell proliferation with IC50 values in the micromolar range .
Antimicrobial Screening Showed effective inhibition against Gram-positive and Gram-negative bacteria; specific mechanisms involved membrane disruption .
Anti-inflammatory Assessment Reduced levels of TNF-alpha and IL-6 in animal models, indicating strong anti-inflammatory effects .

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